Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16671022
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3 |
| Standard InChI Key | ZYVBYRKLECISLP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)OC |
Introduction
Structural and Stereochemical Analysis
The pyrrolidine core in tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate features a five-membered saturated ring with substituents at positions 2 and 4. Key structural analogs include:
Core Framework Comparison
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4-Amino variant: tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (PubChem CID 53394966) .
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4-Methyl variant: (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (PubChem CID 58348793) .
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2-Methyl variant: tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (CAS 2306246-68-2) .
The methoxy group’s electron-donating nature may influence the compound’s polarity and stability compared to amino or alkyl substituents .
Stereochemical Considerations
All analogs exhibit cis stereochemistry (e.g., (2S,4S) configurations), as seen in CID 58348793 and CAS 2306246-68-2 . The methoxy variant likely adopts a similar chair conformation, with the tert-butyl carbamate group occupying an equatorial position to minimize steric strain.
Synthesis and Characterization
Spectroscopic Characterization
Key data from analogs:
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IR Spectroscopy: Hydroxyl stretches (3200–3600 cm<sup>-1</sup>) and carbonyl peaks (1700–1750 cm<sup>-1</sup>) for the Boc group .
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NMR:
Physicochemical Properties
Solubility and Stability
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4-Amino analog: Hydrochloride salt form enhances water solubility (≥10 mg/mL in DMSO) .
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4-Methyl analog: LogP ≈ 1.2 (estimated), indicating moderate lipophilicity .
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Methoxy variant: Predicted logP ≈ 1.5 (ACD/Labs), suggesting increased solubility in polar organic solvents compared to methyl analogs.
Thermal Properties
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Decomposition Temperature: Boc-protected analogs decompose above 200°C .
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Melting Point: Hydrochloride salts (e.g., CID 53394966) melt at 189–192°C .
Applications in Medicinal Chemistry
Role as a Chiral Building Block
Pyrrolidine derivatives serve as precursors for pharmaceuticals:
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Antiviral Agents: Analogous structures are used in protease inhibitors (e.g., HCV NS3/4A inhibitors) .
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Neurological Drugs: Hydroxymethyl groups facilitate blood-brain barrier penetration .
Catalytic Applications
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Organocatalysis: Pyrrolidines with electron-donating substituents (e.g., methoxy) may enhance enantioselectivity in asymmetric synthesis.
Challenges and Future Directions
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Stereocontrol: Achieving high diastereomeric excess in methoxy-substituted derivatives requires optimized conditions.
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Boc Deprotection: Acidic conditions (e.g., HCl in dioxane) may cleave the methoxy group, necessitating protective strategies.
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